L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide is a synthetic peptide composed of multiple amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents such as dithiothreitol (DTT) can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
Scientific Research Applications
L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Protein-Protein Interactions: The peptide can bind to specific proteins, influencing their function and activity.
Cellular Signaling: It can activate or inhibit signaling pathways by interacting with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- L-Valylglycyl-L-valyl-L-prolylglycine
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- Adrenocorticotropic hormone (ACTH)
Uniqueness
L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities.
Properties
CAS No. |
62255-35-0 |
---|---|
Molecular Formula |
C36H70N12O7 |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H70N12O7/c1-23(2)30(47-34(53)28-16-11-21-48(28)36(55)24(41)12-3-7-17-37)35(54)43-22-29(49)44-26(14-5-9-19-39)32(51)46-27(15-6-10-20-40)33(52)45-25(31(42)50)13-4-8-18-38/h23-28,30H,3-22,37-41H2,1-2H3,(H2,42,50)(H,43,54)(H,44,49)(H,45,52)(H,46,51)(H,47,53)/t24-,25-,26-,27-,28-,30-/m0/s1 |
InChI Key |
DBWOHESXJDRXMW-YUGXLDDKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.